Introduction: The Significance of 6-iodo-1H-purine
Introduction: The Significance of 6-iodo-1H-purine
An In-depth Technical Guide to the Chemical Properties and Structure of 6-iodo-1H-purine
This guide provides an in-depth exploration of 6-iodo-1H-purine, a pivotal heterocyclic compound in contemporary chemical synthesis and drug discovery. We will delve into its fundamental chemical and physical properties, spectroscopic signatures, synthesis, and reactivity, with a particular focus on its application as a versatile building block in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of this important molecule.
Purines are a class of nitrogen-containing heterocyclic aromatic compounds that are fundamental to all known life, forming the backbone of the nucleic acids, adenine and guanine.[1][2] The synthetic manipulation of the purine core has been a cornerstone of medicinal chemistry for decades, leading to the development of numerous therapeutic agents.[3] 6-iodo-1H-purine has emerged as a particularly valuable intermediate due to the unique properties of the carbon-iodine bond. This bond is the most labile among the common halogens, making the iodine an excellent leaving group in nucleophilic substitution and a highly reactive partner in transition metal-catalyzed cross-coupling reactions.[4] This reactivity allows for the facile and regioselective introduction of a wide array of functional groups at the 6-position of the purine ring, a critical location for modulating biological activity.
Molecular Structure and Physicochemical Properties
The structure of 6-iodo-1H-purine consists of a pyrimidine ring fused to an imidazole ring, with an iodine atom substituted at the C6 position. The presence of the iodine atom significantly influences the electronic properties and reactivity of the purine scaffold.
Caption: Chemical structure of 6-iodo-1H-purine.
Table 1: Physicochemical Properties of 6-iodo-1H-purine and Related Compounds
| Property | Value | Source |
| Molecular Formula | C₅H₃IN₄ | N/A |
| Molecular Weight | 246.01 g/mol | [5] |
| Melting Point | >300 °C (decomposes) (for 6-chloropurine) | [6] |
| pKa | ~7.47 (predicted for 6-chloropurine) | [7] |
| Solubility | Soluble in DMSO and other polar aprotic solvents. Limited solubility in water. | [7][8] |
Spectroscopic Characterization
A comprehensive understanding of the spectroscopic properties of 6-iodo-1H-purine is essential for its identification and characterization in a laboratory setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of 6-iodo-1H-purine is expected to be relatively simple, showing signals for the protons at the C2 and C8 positions of the purine ring, as well as a broad signal for the N-H proton. The chemical shifts of the C-H protons are influenced by the electron-withdrawing nature of the iodine atom and the aromaticity of the purine system.
-
¹³C NMR: The carbon NMR spectrum provides valuable information about the carbon skeleton. The carbon atom attached to the iodine (C6) will exhibit a characteristic chemical shift. The other carbon signals can be assigned based on their electronic environment and through the use of advanced NMR techniques like HSQC and HMBC.[9][10] Studies on similar 6-halopurine derivatives can provide a good reference for expected chemical shifts.[11][12]
Infrared (IR) Spectroscopy
The IR spectrum of 6-iodo-1H-purine will display characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected absorptions include N-H stretching vibrations, C-H stretching of the aromatic ring, and C=N and C=C stretching vibrations within the purine core. The C-I bond vibration is typically observed in the far-infrared region.[13][14][15]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of 6-iodo-1H-purine. The molecular ion peak ([M]⁺ or [M+H]⁺) should be readily observable, confirming the molecular weight. The fragmentation pattern can provide further structural information.[3][4][16]
Synthesis of 6-iodo-1H-purine
The synthesis of 6-iodo-1H-purine can be achieved through several routes. A common and effective method involves the conversion of the readily available starting material, hypoxanthine, to a 6-halopurine intermediate, followed by a halogen exchange reaction.
Caption: General synthetic workflow for 6-iodo-1H-purine.
Experimental Protocol: Synthesis from Hypoxanthine
This protocol is adapted from established procedures for the synthesis of halopurines.[17]
Step 1: Synthesis of 6-Chloropurine
-
To a stirred suspension of hypoxanthine in an excess of phosphorus oxychloride (POCl₃), add a tertiary amine base (e.g., N,N-dimethylaniline) dropwise at 0 °C.
-
Slowly warm the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by pouring the mixture onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., concentrated ammonium hydroxide) while keeping the temperature below 20 °C.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 6-chloropurine.
Step 2: Synthesis of 6-Iodo-1H-purine (Finkelstein Reaction)
-
Dissolve the 6-chloropurine in a suitable solvent such as acetone or acetonitrile.
-
Add an excess of sodium iodide (NaI).
-
Acidify the mixture with a strong acid (e.g., trifluoroacetic acid) and stir at a low temperature (e.g., -50 to -40 °C).[18]
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 6-iodo-1H-purine.
Reactivity and Applications in Chemical Synthesis
The high reactivity of the C-I bond makes 6-iodo-1H-purine a versatile substrate for various chemical transformations, most notably palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. 6-iodo-1H-purine readily couples with a wide range of boronic acids and their derivatives in the presence of a palladium catalyst and a base to yield 6-substituted purines.
Caption: Suzuki-Miyaura coupling of 6-iodo-1H-purine.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
To a reaction vessel, add 6-iodo-1H-purine, the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Add a suitable solvent system (e.g., a mixture of DME and water).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Safety and Handling
6-iodo-1H-purine and its precursors should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[19][20][21][22][23]
-
Inhalation: Avoid breathing dust. May be harmful if inhaled.
-
Skin Contact: Avoid contact with skin. May cause irritation.
-
Eye Contact: Avoid contact with eyes. Causes serious eye irritation.
-
Ingestion: Harmful if swallowed.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
6-iodo-1H-purine is a highly valuable and versatile building block in organic synthesis, particularly in the field of medicinal chemistry. Its well-defined structure, predictable reactivity, and accessibility through straightforward synthetic routes make it an indispensable tool for the development of novel purine-based compounds with a wide range of potential therapeutic applications. A thorough understanding of its chemical properties, spectroscopic characteristics, and reaction conditions is crucial for its effective utilization in research and development.
References
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Taddei, D., et al. (2004). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. Organic & Biomolecular Chemistry, 2(5), 665-70. [Link]
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Bai, S., et al. (2010). 15N and 13C NMR chemical shifts of 6-(fluoro, chloro, bromo, and iodo)purine 2'-deoxynucleosides: Measurements and calculations. Magnetic Resonance in Chemistry, 48(1), 61-7. [Link]
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Bai, S., et al. (2010). 15N and 13C NMR chemical shifts of 6-(fluoro, chloro, bromo, and iodo)purine 2'-deoxynucleosides: measurements and calculations. PubMed. [Link]
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Wikipedia. Purine. [Link]
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Liu, J., et al. (2004). SNAr Iodination of 6-Chloropurine Nucleosides: Aromatic Finkelstein Reactions at Temperatures Below −40 °C. Organic Letters, 6(16), 2741-2744. [Link]
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Indiana University. Purine and Pyrimidine Metabolism. [Link]
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Simões, M. M. Q., et al. (2018). Mass spectrometry for analysis of purine and pyrimidine compounds. ResearchGate. [Link]
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CEITEC. Measuring methods available and examples of their applications 13C NMR. [Link]
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University of the West Indies. Applications of 1H NMR. [Link]
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Zhang, Y., et al. (2022). 6-Iodopurine as a Versatile Building Block for RNA Purine Architecture Modifications. Bioconjugate Chemistry, 33(2), 353-362. [Link]
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Jones, W. P., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Spectroscopic Analyses. [Link]
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Van der Eycken, J. (2022). Purine Science and Development of Purine Determined Structures Establish a Significant Piece of Therapeutic Science. Hilaris. [Link]
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Compound Interest. Analytical Chemistry – Infrared (IR) Spectroscopy. [Link]
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Issabayeva, G., et al. (2017). IR Spectroscopic Study of Substances Containing Iodine Adduct. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
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Dyson, P. J. MS of organometallics. [Link]
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